molecular formula C20H19BrN6O2 B11495567 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11495567
M. Wt: 455.3 g/mol
InChI Key: SVKPXSOCUFVLJH-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromo group .

Scientific Research Applications

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C20H19BrN6O2

Molecular Weight

455.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H19BrN6O2/c1-13-18(21)14(2)27(24-13)12-17-23-20(29-25-17)19(28)22-11-15-5-7-16(8-6-15)26-9-3-4-10-26/h3-10H,11-12H2,1-2H3,(H,22,28)

InChI Key

SVKPXSOCUFVLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4)C)Br

Origin of Product

United States

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